N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is notable for its fused bicyclic structure, combining pyrazole and pyrimidine rings, with a phenyl group at position 1 and a 4-acetylphenyl-substituted acetamide moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14(27)15-7-9-16(10-8-15)24-19(28)12-25-13-22-20-18(21(25)29)11-23-26(20)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYVOASTPQNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound derived from the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazones with carbonyl compounds. For this specific compound, methods include:
- Condensation Reactions : Utilizing acetic anhydride and hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine core.
- Cyclization : Heating reactions to promote cyclization and formation of the desired heterocyclic structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines through the National Cancer Institute's (NCI) 60-cell line panel.
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer types including leukemia, melanoma, and non-small cell lung cancer. For instance, in preliminary screenings at a concentration of , it demonstrated growth inhibition percentages exceeding 90% in certain cell lines such as MOLT-4 (leukemia) and MDA-MB-435 (breast cancer) .
| Cell Line | Inhibition Percentage |
|---|---|
| MOLT-4 (Leukemia) | 96.27% |
| KM12 (Colon Cancer) | 95.45% |
| M14 (Melanoma) | 95.18% |
| HS578T (Breast Cancer) | 96.08% |
The mechanism by which this compound exerts its anticancer effects involves:
- Enzyme Inhibition : It inhibits key enzymes such as cyclin-dependent kinases and Src family kinases, which are crucial for cancer cell proliferation .
- Molecular Docking Studies : These studies predict that the compound binds effectively within the active sites of target enzymes, disrupting their function.
Anti-inflammatory Activity
Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation.
Inhibition Data:
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibits promising anticancer properties . Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit cell cycle progression and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively target specific enzymes involved in cancer proliferation pathways .
Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor , particularly in the context of cancer treatment. It interacts with molecular targets that are crucial for tumor growth and survival. The unique structural features of this compound enhance its selectivity towards specific enzymes, making it a valuable candidate for drug development aimed at inhibiting cancer cell growth .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, indicating potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters investigated the anticancer efficacy of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound was found to significantly inhibit the growth of breast and lung cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins .
Case Study 2: Antimicrobial Properties
In a study examining the antimicrobial effects of pyrazolo derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
Compounds sharing the pyrazolo[3,4-d]pyrimidinone core exhibit variations in substituents that influence their physicochemical and biological properties. For example:
- Example 83 (): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Features: Fluorinated aromatic substituents and a chromenone extension. Physical Data: Melting point (MP) = 302–304°C; Mass = 571.198 (M+1). Synthesis: Utilized palladium-catalyzed cross-coupling, highlighting the role of boronate intermediates .
Comparison: The target compound lacks fluorinated groups and chromenone extensions, which may reduce its hydrophobicity compared to Example 83. Fluorine atoms in Example 83 likely enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Triazole- and Pyrimidine-Linked Acetamides
Compounds with acetamide groups linked to other heterocycles demonstrate divergent bioactivity profiles:
- N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (6a, ): Structure: Features a 1,2,4-triazole ring instead of pyrazolo-pyrimidinone. Synthesis: Prepared via thio-alkylation of N-(4-acetylphenyl)-2-chloroacetamide with triazole derivatives under reflux conditions .
- 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18, ): Structure: Contains a pyrimidine-thioether linkage. Synthesis: Achieved via alkylation of 6-aminothiouracil with chloroacetamide intermediates .
Comparison: The target compound’s pyrazolo-pyrimidinone core may offer superior π-π stacking interactions in enzyme binding compared to triazole or pyrimidine derivatives. However, thioether-linked analogs (e.g., compound 18) exhibit enhanced solubility due to polarizable sulfur atoms .
Quinazolinone-Based Acetamides ()
Quinazolinone derivatives, such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, are studied as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis:
- Structural Divergence: The quinazolinone core replaces pyrazolo-pyrimidinone but retains the acetamide group.
- Bioactivity : The chloro substituent at position 6 enhances InhA inhibition (IC₅₀ = 1.2 µM), suggesting electron-withdrawing groups improve target engagement .
Comparison: The target compound’s pyrazolo-pyrimidinone core may mimic adenine in ATP-binding sites, whereas quinazolinones target fatty acid biosynthesis. This difference implies distinct therapeutic applications .
Pyrimido[4,5-d]pyrimidinones ()
Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide share fused pyrimidine systems but include additional functional groups:
Comparison : The target compound’s simpler structure may offer synthetic advantages, but the absence of solubilizing groups (e.g., piperazine) could limit bioavailability .
Q & A
Q. What are the key synthetic steps and reagents for preparing N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves:
Core formation : Condensation of pyrazolo[3,4-d]pyrimidinone derivatives with acetylated phenyl precursors under reflux conditions (e.g., ethanol or DMF as solvents, K₂CO₃ as a base) .
Acetamide coupling : Reaction of the pyrazolo-pyrimidine intermediate with α-chloroacetamide derivatives using nucleophilic substitution (e.g., NaH as a catalyst, THF solvent) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Core formation | K₂CO₃, 4-acetylphenylboronic acid | DMF | 80°C | 60–75% |
| Acetamide coupling | NaH, α-chloroacetamide | THF | 0°C → RT | 50–65% |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm), acetyl groups (δ 2.5–2.7 ppm), and pyrimidinone carbonyls (δ 160–170 ppm) .
- X-ray crystallography : To resolve bond lengths/angles of the pyrazolo-pyrimidine core and acetamide linkage (e.g., C=O bond ~1.22 Å) .
- FTIR : Peaks at ~1670 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., amine/imine tautomerism)?
- Methodological Answer :
- Dynamic NMR : To detect tautomeric equilibria (e.g., amine/imine forms observed as split peaks in H NMR at variable temperatures) .
- 2D NMR (COSY, NOESY) : To assign overlapping signals and confirm spatial proximity of functional groups .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict stable tautomers and compare with experimental data .
Q. What strategies optimize reaction yields while minimizing by-products in multi-step syntheses?
- Methodological Answer :
- Stepwise monitoring : TLC or HPLC at each stage to detect intermediates/by-products .
- Catalyst screening : Transition metals (e.g., Pd/C for Suzuki couplings) or organocatalysts to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric control .
Q. How can the compound’s mechanism of action be elucidated in kinase inhibition assays?
- Methodological Answer :
- In vitro kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Molecular docking : AutoDock Vina to model interactions between the acetamide group and kinase ATP-binding pockets (e.g., hydrogen bonding with Lys721 in EGFR) .
- Mutagenesis studies : Site-directed mutations in kinase domains to validate binding hypotheses .
Data Analysis & Interpretation
Q. How should researchers address variability in biological activity across assay platforms?
- Methodological Answer :
- Dose-response standardization : Use a common reference inhibitor (e.g., staurosporine) to normalize IC₅₀ values .
- Cell-line validation : Compare activity in primary vs. immortalized cell lines (e.g., HepG2 vs. patient-derived cancer cells) .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .
Tables for Key Experimental Parameters
Table 2 : Common Spectral Data for Structural Confirmation
| Technique | Key Peaks/Bands | Functional Group | Reference |
|---|---|---|---|
| H NMR | δ 13.30 (s, 1H) | Pyrimidinone NH | |
| FTIR | 1670 cm⁻¹ | Acetamide C=O | |
| X-ray | 1.22 Å | Pyrazolo-pyrimidine C=O |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
